methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate
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Overview
Description
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate typically involves the reaction of 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid.
Reduction: Methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-methanol.
Substitution: 4-amino-2,6-dimethyl-5-pyrimidinyl acetate or 4-thio-2,6-dimethyl-5-pyrimidinyl acetate.
Scientific Research Applications
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors in biological systems. The chlorine and methyl substitutions on the pyrimidine ring influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl (4-chloro-5-pyrimidinyl)-acetate: Lacks the additional methyl groups on the pyrimidine ring.
Methyl (2,6-dimethyl-5-pyrimidinyl)-acetate: Does not have the chlorine substitution.
Ethyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness: methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is unique due to the specific combination of chlorine and methyl substitutions on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2,6-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-7(4-8(13)14-3)9(10)12-6(2)11-5/h4H2,1-3H3 |
InChI Key |
KWIHONIHYVVPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC(=O)OC |
Origin of Product |
United States |
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